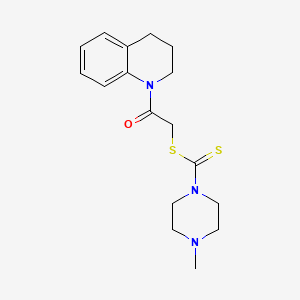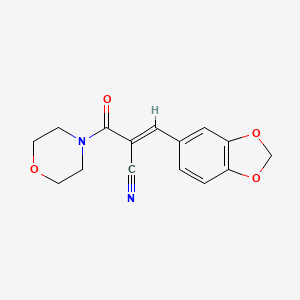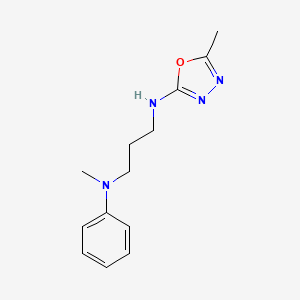![molecular formula C22H25N3O3 B5642584 2-(2,4-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5642584.png)
2-(2,4-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds involves a multi-step process, starting from basic organic acids or esters, leading to the formation of hydrazides and subsequently 5-substituted 1,3,4-oxadiazoles. For instance, Gul et al. (2017) describe a method involving the conversion of aryl/aralkyl organic acids into corresponding esters, hydrazides, 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols, and finally the target compounds through a reaction with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide in the presence of DMF and NaH (Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques, including X-ray diffraction, which provides insights into their crystal systems, molecular conformations, and intermolecular interactions. For example, the crystal structure analysis of similar compounds has revealed specific molecular orientations, hydrogen bonding patterns, and the presence of significant weak interactions contributing to their stability and reactivity (霍静倩 et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds is highlighted by their ability to undergo various chemical reactions, including cyclization, substitution, and esterification, leading to a wide range of derivatives with diverse biological activities. These reactions are fundamental in exploring the compound's utility in different scientific domains (Rasool et al., 2016).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystalline structure, play a crucial role in determining the applicability of these compounds in various fields. The synthesis process often aims to tailor these properties to specific requirements, enabling their use in targeted applications (Sharma et al., 2018).
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazole derivatives, such as their reactivity with other chemical entities, potential for hydrogen bonding, and electronic characteristics, have been extensively studied. These properties are significant for their incorporation into complex chemical systems and potential therapeutic applications (Siddiqui et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-15(2)25(21(26)14-27-19-11-10-16(3)12-17(19)4)13-20-23-22(24-28-20)18-8-6-5-7-9-18/h5-12,15H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMVKEXHIOMLAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-1,5-dimethyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5642510.png)
![2-ethyl-8,8-dimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5642517.png)
![1'-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5642518.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5642529.png)

![N-[3-(4-chlorophenoxy)benzyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5642556.png)
![(4-{[3-(4-methylpiperazin-1-yl)propyl]amino}quinazolin-2-yl)methanol](/img/structure/B5642564.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methylacetamide](/img/structure/B5642576.png)
![4'-{[(dimethylamino)carbonyl]amino}-6-methoxy-N-methylbiphenyl-3-carboxamide](/img/structure/B5642596.png)
![N,1,3-trimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5642597.png)
